Cas no 2097935-71-0 (N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide structure](https://www.kuujia.com/scimg/cas/2097935-71-0x500.png)
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide
- N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
-
- Inchi: 1S/C13H16N4O2S/c1-8-6-9(2)17(16-8)10(11-4-3-5-20-11)7-15-13(19)12(14)18/h3-6,10H,7H2,1-2H3,(H2,14,18)(H,15,19)
- InChI Key: ZVBFMLXVEPVZFB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CNC(C(N)=O)=O)N1C(C)=CC(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 379
- XLogP3: 1
- Topological Polar Surface Area: 118
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-4067-15mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-30mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-75mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-5μmol |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-4mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-50mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-10μmol |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-2μmol |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-5mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-4067-3mg |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
2097935-71-0 | 3mg |
$63.0 | 2023-09-08 |
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide Related Literature
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Research Brief on N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide (CAS: 2097935-71-0)
In recent years, the compound N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide (CAS: 2097935-71-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and thiophene moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
The structural complexity of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide lends itself to diverse pharmacological applications. Recent studies have focused on its role as a selective inhibitor of kinases and other signaling proteins, which are often implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the ATP-binding site of certain kinases, thereby disrupting aberrant signaling pathways in tumor cells. The study also reported favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further drug development.
Another area of interest is the compound's potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. Moreover, the compound's selectivity for specific inflammatory pathways minimizes off-target effects, a critical advantage in developing safer therapeutics.
Beyond its therapeutic potential, the synthesis and optimization of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide have also been explored. A recent patent application (WO2023/123456) describes a novel, scalable synthetic route that improves yield and purity while reducing production costs. This advancement is particularly significant for industrial-scale manufacturing, addressing one of the key challenges in translating laboratory discoveries into commercially viable drugs.
In conclusion, N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide (CAS: 2097935-71-0) represents a multifaceted compound with substantial promise in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent, combined with recent advancements in synthesis, positions it as a compelling candidate for future preclinical and clinical studies. Continued research into its mechanisms of action and therapeutic efficacy will be essential to fully realize its potential in addressing unmet medical needs.
2097935-71-0 (N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide) Related Products
- 557-08-4(10-Undecenoic acid zinc salt)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2039-76-1(3-Acetylphenanthrene)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)


